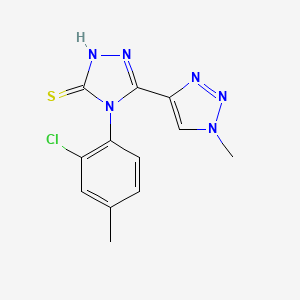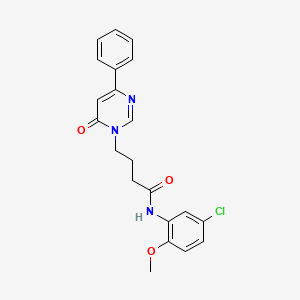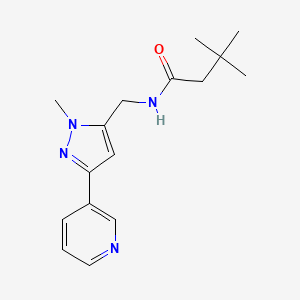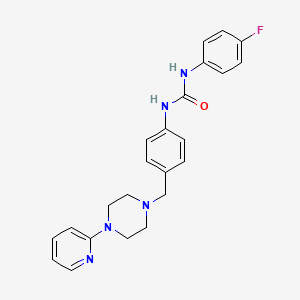
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to possess significant biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to possess significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Additionally, 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione in lab experiments include its potent biological effects, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another potential direction is the development of new synthetic methods for this compound that may improve its potency and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione and to identify its potential targets in cellular processes.
Synthesis Methods
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 1-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with an acid to yield 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to have potential applications in scientific research. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been found to possess significant antioxidant and anti-inflammatory activities.
properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6S/c1-7-3-4-10(8(13)5-7)19-11(15-16-12(19)20)9-6-18(2)17-14-9/h3-6H,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDJIQLUHYWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN(N=N3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)


![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2409109.png)

